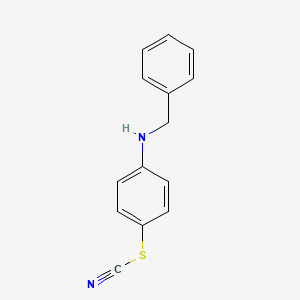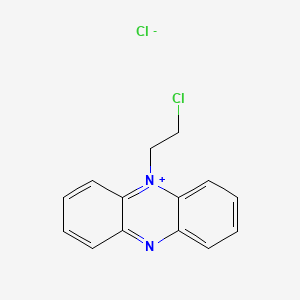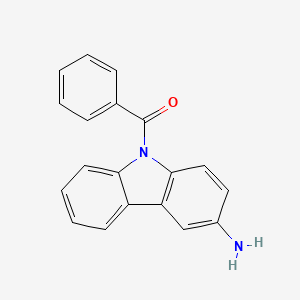![molecular formula C13H19N3O8Si B14351612 3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide CAS No. 90382-30-2](/img/no-structure.png)
3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide is a chemical compound that combines the properties of a benzamide with those of a silane. This compound is characterized by the presence of two nitro groups attached to the benzene ring and a trimethoxysilylpropyl group attached to the amide nitrogen. The unique combination of these functional groups makes this compound useful in various scientific and industrial applications.
準備方法
The synthesis of 3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide typically involves a multi-step process:
Nitration of Benzamide: The benzamide is first nitrated to introduce the nitro groups at the 3 and 5 positions of the benzene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Silylation: The nitrated benzamide is then reacted with 3-(trimethoxysilyl)propylamine. This reaction is typically carried out in an organic solvent such as toluene or dichloromethane, with the presence of a catalyst like triethylamine to facilitate the formation of the amide bond.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, making it useful for surface modification of materials. This reaction typically occurs in the presence of moisture or under acidic or basic conditions.
Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the nitro groups.
The major products formed from these reactions include the corresponding amines, silanols, and oxidized derivatives.
科学的研究の応用
3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide has several scientific research applications:
Surface Modification: The trimethoxysilyl group allows the compound to be used for modifying the surface properties of materials such as glass, metals, and polymers, enhancing their adhesion, hydrophobicity, or biocompatibility.
Catalysis: The compound can be used as a ligand in catalytic systems, particularly in the formation of metal-organic frameworks (MOFs) and coordination polymers.
Biomedical Research: The nitro groups and the benzamide moiety make the compound a potential candidate for drug development and as a probe in biochemical assays.
Material Science: It is used in the synthesis of advanced materials, including nanocomposites and hybrid organic-inorganic materials, due to its ability to form strong bonds with both organic and inorganic components.
類似化合物との比較
Similar compounds to 3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide include:
3,5-Dinitrobenzamide: Lacks the trimethoxysilyl group, making it less versatile for surface modification applications.
N-[3-(Trimethoxysilyl)propyl]benzamide: Lacks the nitro groups, reducing its potential for certain chemical reactions and biomedical applications.
3,5-Dinitro-N-[3-(triethoxysilyl)propyl]benzamide: Similar structure but with triethoxysilyl groups, which may have different hydrolysis and condensation properties compared to trimethoxysilyl groups.
The uniqueness of this compound lies in its combination of nitro groups and a trimethoxysilylpropyl group, providing a balance of reactivity and versatility for various applications.
特性
| 90382-30-2 | |
分子式 |
C13H19N3O8Si |
分子量 |
373.39 g/mol |
IUPAC名 |
3,5-dinitro-N-(3-trimethoxysilylpropyl)benzamide |
InChI |
InChI=1S/C13H19N3O8Si/c1-22-25(23-2,24-3)6-4-5-14-13(17)10-7-11(15(18)19)9-12(8-10)16(20)21/h7-9H,4-6H2,1-3H3,(H,14,17) |
InChIキー |
HJYIBJVJNGKPBW-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14351559.png)
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
